REACTION_CXSMILES
|
[H-].[Na+].[H][H].[I-].[CH3:6][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[CH3:26][O:27][C:28]1[CH:29]=[C:30]2[C:35](=[CH:36][CH:37]=1)[C:34](=O)[CH2:33][CH2:32][CH2:31]2>CS(C)=O>[CH3:26][O:27][C:28]1[CH:29]=[C:30]2[C:35](=[CH:36][CH:37]=1)[C:34](=[CH2:6])[CH2:33][CH2:32][CH2:31]2 |f:0.1,3.4|
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
46.57 g
|
Type
|
reactant
|
Smiles
|
[I-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10.156 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C2CCCC(C2=CC1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
ice
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexanes
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
72.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a dry 500 mL 3-necked round bottom flask equipped with a reflux condenser and magnetic stir bar
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
After the completion of addition
|
Type
|
ADDITION
|
Details
|
was added to reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
Then, the reaction mixture was heated to 60-65° C.
|
Type
|
STIRRING
|
Details
|
stirred at that temperature for 8 h
|
Duration
|
8 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into a 500 mL Erlenmeyer flask
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred vigorously for 15 min
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
extracted with hexanes
|
Type
|
WASH
|
Details
|
The combined organic layers were washed DMSO:Water (1:1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (silica gel 3:97 EtOAc:Hexanes)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2CCCC(C2=CC1)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.42 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |